1-(3,4-dihydro-1H-isochromen-1-yl)-N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]methanamine
Overview
Description
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]methanamine is a complex organic compound that features a unique combination of isochromene and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-isochromen-1-yl)-N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the isochromene and pyrazole intermediates separately, followed by their coupling under specific conditions.
Isochromene Intermediate Synthesis: The isochromene moiety can be synthesized through the cyclization of ortho-alkynylarylaldehydes in the presence of a catalyst such as AgBF4.
Pyrazole Intermediate Synthesis: The pyrazole moiety can be synthesized by reacting 3,4-dimethylphenylhydrazine with an appropriate diketone under acidic conditions.
Coupling Reaction: The final step involves coupling the isochromene and pyrazole intermediates using a suitable linker, such as methanamine, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isochromen-1-yl)-N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]methanamine involves its interaction with specific molecular targets and pathways. The isochromene and pyrazole moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
- 3-Phenyl-1H-isochromen-1-ones
- 4-(1H-isochromen-1-yl)isoquinolines
Uniqueness
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]methanamine is unique due to its combination of isochromene and pyrazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15-7-8-18(11-16(15)2)22-19(13-24-25-22)12-23-14-21-20-6-4-3-5-17(20)9-10-26-21/h3-8,11,13,21,23H,9-10,12,14H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUSHVSKSCLZTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CNCC3C4=CC=CC=C4CCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.